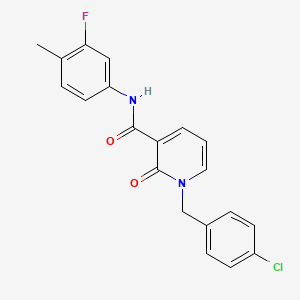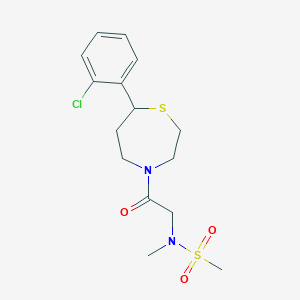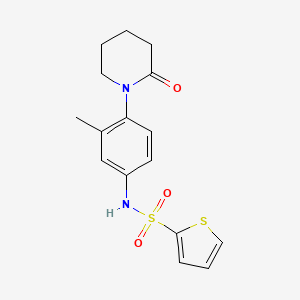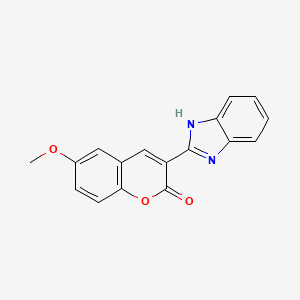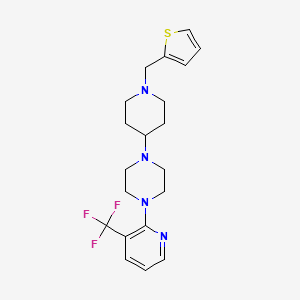
1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C20H25F3N4S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Kumar et al. (2013) explored the efficient synthesis of piperazine-2,6-dione derivatives, which involved the condensation of iminodiacetic acid with various amines, including thiophen-2-ylmethanamine. These derivatives, upon further condensation with 1H-indole-2-carboxylic acid, yielded 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. Screening at a concentration of 10 μM revealed that some compounds exhibited significant anticancer activity against various cancer cell lines, indicating potential therapeutic applications in oncology (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Antibacterial Activities
Pitucha et al. (2005) investigated the synthesis and antibacterial action of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione. The study involved the reaction of piperazine derivatives, leading to compounds that were screened for their antibacterial activities. This research highlights the potential of piperazine derivatives in the development of new antibacterial agents, which could be crucial in addressing antibiotic resistance (Pitucha, M., Wujec, M., Dobosz, M., Kosikowska, U., & Malm, A., 2005).
Docking Studies and Medicinal Chemistry
Balaraju et al. (2019) presented the synthesis of novel piperazine-1-yl-1H-indazole derivatives, emphasizing the role of such compounds in medicinal chemistry. The study included docking studies for the synthesized compounds, providing insights into their potential interactions with biological targets. This research contributes to the understanding of how structural modifications in piperazine derivatives can influence their biological activity and interaction with molecular targets (Balaraju, V., Kalyani, S., & Laxminarayana, E., 2019).
Insecticidal Applications
Cai et al. (2010) explored the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). By using PAPP as a lead compound, a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were synthesized and evaluated for their biological activities against the armyworm Pseudaletia separata. This study indicates the potential application of piperazine derivatives in developing novel insecticides with a unique mode of action (Cai, M., Li, Z., Fan, F., Huang, Q., Shao, X., & Song, G., 2010).
properties
IUPAC Name |
1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4S/c21-20(22,23)18-4-1-7-24-19(18)27-12-10-26(11-13-27)16-5-8-25(9-6-16)15-17-3-2-14-28-17/h1-4,7,14,16H,5-6,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOIYYYIMVQVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

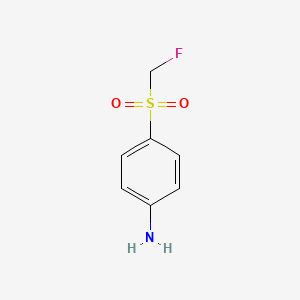
![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)
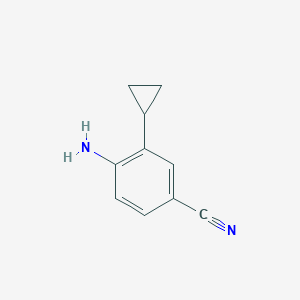
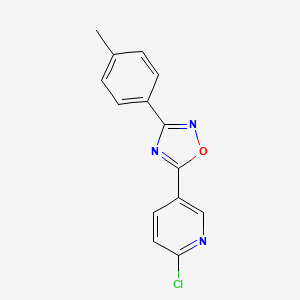
![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B2408622.png)
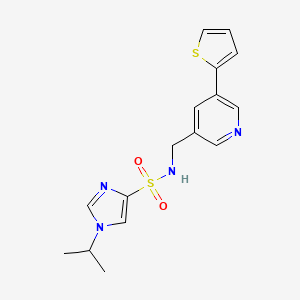
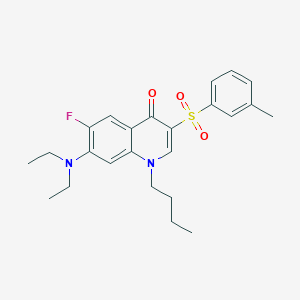
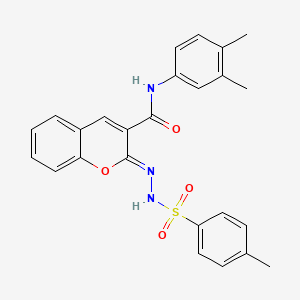
![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
